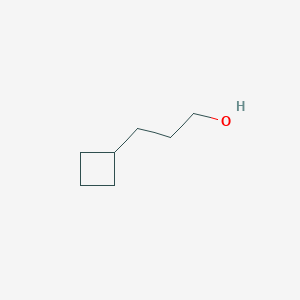

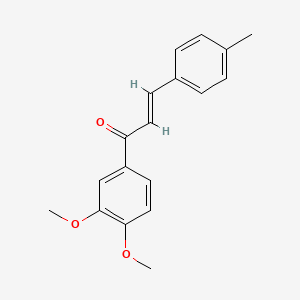

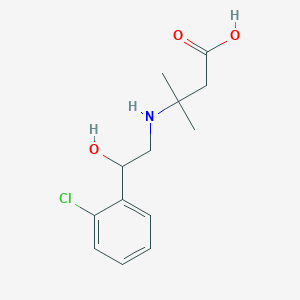

![molecular formula C15H10ClN3O B3032607 2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]- CAS No. 28832-58-8](/img/structure/B3032607.png)

2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]- has been reported in various studies. For instance, a novel compound with a naphthalene moiety, (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, was synthesized and characterized using FT-IR, Raman, and X-ray diffraction techniques. The synthesis involved the use of density functional theory to optimize geometrical parameters and to predict vibrational frequencies, which showed good agreement with experimental data . Another study reported the synthesis of 1-alkyl-2-(naphthyl-β-azo)imidazoles, which were then reacted with K2PtCl4 to form platinum(II) complexes. These complexes were further reacted with pyridine bases to yield products with established spectroscopic data . Additionally, a heterocyclic compound containing a naphthyl moiety, 1-(2-pyridyl)methyl-[3, 4]naphthyl-2,6-pyrimidine, was synthesized using 2-acetylpyridine and 1,8-naphthalenediamine, with its structure confirmed by X-ray single crystal diffraction .

Molecular Structure Analysis

The molecular structure of these naphthalene-related compounds has been extensively studied. The compound synthesized in the first study crystallizes in the monoclinic space group P2_1/c, with specific unit cell parameters detailed in the study. The central enone group of this compound adopts an E configuration . In the second study, the platinum(II) complex with a naphthyl-β-azo moiety was found to have a cis-PtCl2 configuration, as supported by IR spectra and X-ray diffraction . The third study's compound, a pyrimidine derivative, was determined to belong to the monoclinic space group C2/c, with the molecular structure forming a 1D chain structure through π-π stacking interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1-alkyl-2-(naphthyl-β-azo)imidazoles with K2PtCl4 and subsequent reactions with pyridine bases to form platinum(II) complexes. The redox properties of these complexes were characterized by azo reductions . The synthesis of the pyrimidine derivative involved the reaction of 2-acetylpyridine with 1,8-naphthalenediamine in the presence of a zinc acetate dihydrate catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques. The vibrational assignments and molecular orbitals were investigated through potential energy distribution and natural bonding orbital analyses, respectively . The electrochemical properties of the platinum(II) complexes were studied, revealing azo reductions in the redox behavior . The crystal structure analysis provided insights into the density and molecular interactions, such as π-π stacking, which influence the physical properties of the compounds .

Wissenschaftliche Forschungsanwendungen

Nanoparticle Formation and Electrical Properties

Nanoparticles of a structurally similar compound, 1-[(4-methyl-2-nitrophenyl)azo]-2-naphthalenol, were synthesized using a liquid precipitation method. These particles demonstrated excellent electrophoretic properties, making them potentially useful in the field of electronic displays. The structure and electronic properties were thoroughly investigated, offering insights into the conformations and UV–vis spectroscopy of the compound (Le, An, & Chen, 2010).

Sensor and Gelator Applications

Azo and imine functionalized 2-naphthols, including derivatives of the specified compound, have been used as low molecular weight supramolecular gelators (LMWGs). These gelators showed remarkable responsiveness to multiple ions and could serve as a selective sensor for Fe3+, Cu2+, and other ions. They also demonstrated applications in detecting reactive oxygen species (ROS) and halides, making them potentially useful in environmental monitoring and chemical sensing (Panja & Ghosh, 2018).

Catalytic Applications

Research has shown that azo compounds, including the one , can be used as catalysts in chemical reactions. For instance, a new copper species based on an azo compound was synthesized and used as a homogeneous catalyst for water oxidation. This implies potential applications in chemical synthesis and industrial processes (Yu et al., 2015).

Photocatalytic Degradation

The compound's derivatives have been used in studies focused on the degradation of pollutants. For instance, research on the degradation pathway of a naphthalene azo dye intermediate using Fenton's reagent provides insights into its potential application in environmental remediation and pollution control (Zhu et al., 2012).

Wirkmechanismus

C15H11N3OC_{15}H_{11}N_{3}OC15H11N3O

. This compound has a wide range of applications in various fields. However, the detailed mechanism of action of this compound is not fully understood and is the subject of ongoing research. Here, we provide a general overview based on the available information.Eigenschaften

IUPAC Name |

1-[(5-chloropyridin-2-yl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O/c16-11-6-8-14(17-9-11)18-19-15-12-4-2-1-3-10(12)5-7-13(15)20/h1-9,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVGIWOEYVSICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40707086 | |

| Record name | 1-[2-(5-Chloropyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40707086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28832-58-8 | |

| Record name | 1-[2-(5-Chloropyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40707086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

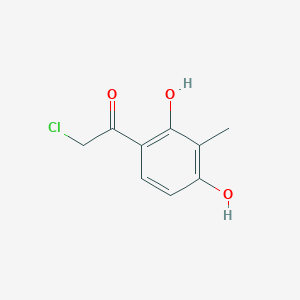

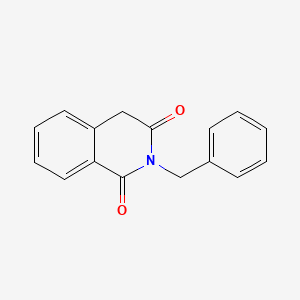

![Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-](/img/structure/B3032526.png)

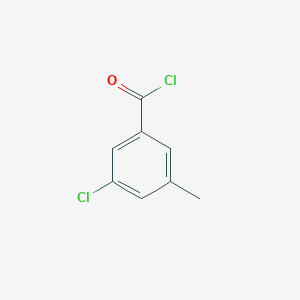

![1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride](/img/structure/B3032537.png)

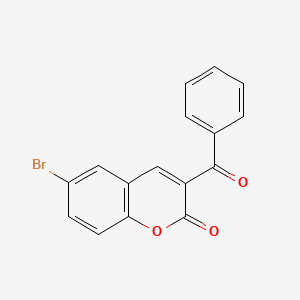

![7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid](/img/structure/B3032538.png)